molecular formula C9H22Cl2N2O B11864567 1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride

1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride

Cat. No.: B11864567
M. Wt: 245.19 g/mol
InChI Key: IFDRZSTXKJOJEY-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride (CAS: 1255098-75-9) is a chemical compound with a molecular formula of C9H22Cl2N2O and a molecular weight of 245.19 g/mol . This dihydrochloride salt form of 1-(3-Methoxypropyl)piperidin-4-amine is typically developed to enhance solubility and stability for various research applications . The parent amine compound, 1-(3-Methoxypropyl)piperidin-4-amine (CAS: 179474-79-4), is a derivative of piperidine featuring a methoxypropyl side chain . From a physicochemical perspective, the related free base has a density of approximately 0.95 g/cm³ at 20°C and a boiling point of around 249.4°C at 760 mmHg . It is crucial to handle this compound with care. The free base is classified as harmful if swallowed (H302), harmful in contact with skin (H312), and causes severe skin burns and eye damage (H314) . Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all safety protocols, including wearing appropriate personal protective equipment (PPE) and working in a well-ventilated area . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H22Cl2N2O

Molecular Weight

245.19 g/mol

IUPAC Name

1-(3-methoxypropyl)piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C9H20N2O.2ClH/c1-12-8-2-5-11-6-3-9(10)4-7-11;;/h9H,2-8,10H2,1H3;2*1H

InChI Key

IFDRZSTXKJOJEY-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CCC(CC1)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. The process is designed to be simple and efficient, with the protecting group being recyclable, which facilitates industrial-scale production .

Chemical Reactions Analysis

Pathway 1: Benzophenone Protection and Alkylation

Source : (CN105130880A patent)

  • Step 1 : Protect 4-aminopiperidine with benzophenone in toluene using BF₃·Et₂O as a catalyst.

  • Step 2 : Deprotonate intermediate I with NaH or n-BuLi in THF, then alkylate with 3-methoxypropyl bromide.

  • Step 3 : Deprotect with 10% HCl, extract with ethyl acetate, and recover benzophenone.

  • Yield : 74–81% (GC purity: 97.2–98.5%).

Reagent Conditions Role
BenzophenoneReflux in toluene with BF₃·Et₂OAmine protection
NaH/n-BuLi0°C in THFDeprotonation
3-Methoxypropyl BrRT, 3–5 hAlkylation
10% HClQuenching, pH ~1–2Deprotection

Pathway 2: Dibromohydantoin-Mediated Reaction

Source : (ChemicalBook)

  • Steps :

    • React 4-formamide-piperidine with KOH and dibromohydantoin in acetonitrile.

    • Heat at 15–25°C for 13 h.

    • Distill to isolate the product.

  • Yield : 83% (GC purity: 98.6%).

Reagent Conditions Role
KOH5–25°CBase for elimination
Dibromohydantoin13 hOxidizing agent

Pathway 3: Oxime Intermediate Route

Source : (CN103508939A patent)

  • Step 1 : Convert 1-(3-methoxypropyl)-4-piperidone to oxime using hydroxylamine hydrochloride in toluene.

  • Step 2 : Hydrogenate oxime with Raney nickel in methanol/THF.

  • Yield : Not explicitly stated but described as high for commercial production.

Reagent Conditions Role
Hydroxylamine HClRefluxOxime formation
Raney nickelH₂ atmosphereReductive amination

Formation of Dihydrochloride Salt

The dihydrochloride salt is typically generated by reacting the free amine with hydrochloric acid. While not explicitly detailed in the provided sources, standard procedures involve:

  • Protonation of the primary amine with excess HCl.

  • Crystallization in polar solvents (e.g., ethanol/heptane).

  • Isolation via filtration and drying.

Key Observations

  • Reagent Diversity : Pathway 1 uses BF₃·Et₂O or molecular sieves for catalysis/dehydration, while Pathway 2 employs dibromohydantoin for oxidation.

  • Yield Comparison : Pathway 1 achieves 74–81%, Pathway 2 reaches 83%, and Pathway 3 emphasizes scalability.

  • Purification : Ethyl acetate/heptane (Pathway 1) and distillation (Pathway 2) are critical for isolating pure product.

Scientific Research Applications

Chemistry

In chemical research, 1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride is utilized as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating derivatives with specific properties.

Reaction TypeExample ReagentsMajor Products
OxidationHydrogen peroxideN-oxides
ReductionLithium aluminum hydrideSecondary amines
SubstitutionAlkyl halidesVarious substituted derivatives

Biology

In biological research, this compound plays a role in studying neurotransmitter systems and enzyme interactions. It has been shown to enhance extracellular levels of neurotransmitters when used as a histamine H3 receptor antagonist, indicating its potential in neuropharmacology .

Case Study : A study demonstrated that derivatives of piperidine compounds can induce apoptosis in cancer cell lines, highlighting the compound's potential in anticancer therapies .

Medicine

This compound is a precursor in the synthesis of pharmaceuticals targeting the central nervous system (CNS). Its derivatives have been explored for their therapeutic effects against various CNS disorders, including anxiety and depression.

Mechanism of Action : The compound acts as a ligand for specific receptors, modulating their activity and potentially leading to therapeutic effects in treating neurological conditions.

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals and as a building block for organic synthesis. Its versatility allows for applications across diverse fields such as agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. It acts as a ligand for certain receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final product synthesized from this compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of 1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Applications
This compound C₉H₂₀N₂O·2HCl 245.24 3-Methoxypropyl, dihydrochloride G9a selectivity
1-(4-Methylpentyl)piperidin-4-amine dihydrochloride C₁₁H₂₆Cl₂N₂ 257.25 Branched alkyl chain (4-methylpentyl) Research compound (unspecified)
1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride C₁₂H₂₁Cl₂N₃ 278.22 Pyridinyl group Ligand design, receptor studies
3-Amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine dihydrochloride C₁₃H₁₈BrN₃O₂·2HCl 405.58 Bromo-methoxybenzyloxyimino moiety Bioactive intermediate

Key Observations :

  • Aromatic Interactions : The pyridinyl substituent in enables π-π stacking in receptor binding, a feature absent in the methoxypropyl group.
  • Bioactivity: The bromo-methoxybenzyloxyimino compound has higher molecular weight (405.58 g/mol) and may exhibit distinct pharmacokinetics due to steric hindrance.
Epigenetic Modulation (Dual Inhibitors)
  • Target Compound : Demonstrates selectivity for G9a over DNMT1, attributed to the 3-methoxypropyl group's optimal steric and electronic properties .
  • Comparison with R3-1 (1-(3-Methoxypropyl)pyrrolidine) : While R3-1 enhances dual epigenetic activity (G9a and DNMT1), the piperidine ring in the target compound improves conformational rigidity , favoring G9a specificity .
  • Comparison with R3-3 (6-Methoxy-2-methyl-2-azaspiro[3.3]heptane) : R3-3 drives DNMT1 selectivity, highlighting how spirocyclic vs. linear substituents alter target engagement .

Biological Activity

1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological and medicinal chemistry contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₉H₁₈Cl₂N₂O
  • Molecular Weight : 227.16 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its role as a ligand for various receptors and enzymes. It modulates their activity, influencing several biological pathways. The compound has been utilized in studies focusing on central nervous system (CNS) interactions, where it may affect neurotransmitter systems, particularly those involving glutamate receptors .

Biological Activity Overview

  • Receptor Interaction : The compound acts as a ligand for specific receptors, potentially impacting neurotransmission and other physiological processes.
  • Enzyme Modulation : It has been shown to modulate the activity of certain enzymes involved in metabolic pathways, which may enhance or inhibit specific biochemical reactions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CNS EffectsModulates neurotransmitter systems
Enzyme InteractionInfluences metabolic pathways
Anticancer PotentialInvestigated for cytotoxic effects on cancer cells

Case Studies and Experimental Findings

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity in Cancer Cells : Research indicated that derivatives related to this compound can induce apoptosis in cancer cells by activating polyamine catabolism pathways, suggesting potential use as an anticancer agent . For instance, compounds that activate these pathways have demonstrated significant cytotoxicity in human cancer cell lines.
  • Neuropharmacological Studies : The compound's interaction with glutamate receptors has been explored in the context of neuropharmacology. It was found that certain derivatives exhibit binding affinities that could influence receptor activity in the brain, particularly in regions associated with learning and memory .

Q & A

Q. What are the key synthetic routes for 1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride, and how can purity be optimized?

A common approach involves:

  • Alkylation : Reacting piperidin-4-amine with 3-methoxypropyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxypropyl group .
  • Salt Formation : Treating the free base with HCl in ethanol to yield the dihydrochloride salt .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxypropyl integration at δ ~3.3 ppm for OCH₃) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 203.2 for the free base) .
  • Elemental Analysis : Validate chloride content (~22.8% for dihydrochloride) .

Q. How should researchers handle stability challenges during storage?

  • Storage Conditions : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the methoxypropyl group. Monitor decomposition via periodic HPLC .
  • Buffered Solutions : Use pH 4–6 buffers (e.g., acetate) to minimize amine protonation shifts in aqueous studies .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., split peaks or unexpected shifts) be resolved?

  • Solvent Effects : Compare D₂O vs. DMSO-d₆ spectra to identify tautomerism or hydrogen bonding .
  • Dynamic Exchange : Variable-temperature NMR (e.g., 25–60°C) to detect conformational flexibility in the piperidine ring .
  • Control Experiments : Synthesize and analyze intermediates (e.g., free base vs. salt) to isolate signal discrepancies .

Q. What mechanistic insights explain the methoxypropyl group’s role in receptor binding?

  • Molecular Docking : Model interactions with targets (e.g., GPCRs) to assess how the methoxypropyl chain enhances hydrophobic binding or steric hindrance .
  • SAR Studies : Compare analogs (e.g., ethoxypropyl or unsubstituted propyl) to quantify contributions to IC₅₀ values .
  • Metabolic Stability : Evaluate oxidative demethylation (CYP450 enzymes) using liver microsome assays .

Q. How can researchers address low yields in scale-up synthesis?

  • Reaction Optimization : Use microwave-assisted synthesis (80°C, 30 min) to improve alkylation efficiency .
  • Byproduct Analysis : Identify side products (e.g., over-alkylation) via LC-MS and adjust stoichiometry (amine:alkylating agent ≥1:1.2) .
  • Flow Chemistry : Implement continuous flow systems to enhance mixing and reduce side reactions .

Q. What strategies validate biological activity in cellular assays?

  • Dose-Response Curves : Test 1 nM–100 μM ranges in triplicate to establish EC₅₀/IC₅₀ (use positive controls like known receptor antagonists) .
  • Off-Target Screening : Perform kinase profiling or calcium flux assays to rule out non-specific effects .
  • Metabolite Tracking : Use radiolabeled (³H/¹⁴C) compounds to monitor intracellular uptake and degradation .

Data Contradiction and Validation

Q. How to resolve discrepancies between computational and experimental logP values?

  • Experimental logP : Measure via shake-flask method (octanol/water partition) and compare with software predictions (e.g., ChemAxon). Adjust for ionization (pKa ~8.5 for the amine) .
  • Chromatographic Validation : Use reverse-phase HPLC retention times to correlate with hydrophobicity trends .

Q. What methods confirm the absence of residual solvents in the final product?

  • GC-MS Headspace Analysis : Detect volatile impurities (e.g., DMF, ethanol) with limits <0.1% (ICH guidelines) .
  • TGA/DSC : Monitor weight loss (<1%) up to 150°C to confirm solvent removal .

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